molecular formula C19H20N6OS B2530804 3-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034370-50-6

3-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2530804
CAS No.: 2034370-50-6
M. Wt: 380.47
InChI Key: UWPRDUDXTDAZHK-UHFFFAOYSA-N
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Description

3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of benzothiadiazole, piperazine, and tetrahydrocinnoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,1,3-benzothiadiazole-5-carbonyl chloride, which can be synthesized by reacting 2-aminothiophenol with sodium nitrite and hydrochloric acid . This intermediate is then reacted with piperazine to form the piperazinyl derivative. Finally, the tetrahydrocinnoline moiety is introduced through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and benzothiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole-5-carbonyl chloride: A precursor in the synthesis of the target compound.

    Piperazine derivatives: Commonly used in medicinal chemistry for their bioactive properties.

    Tetrahydrocinnoline derivatives: Known for their stability and potential therapeutic applications.

Uniqueness

3-[4-(2,1,3-Benzothiadiazole-5-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-19(14-5-6-16-17(11-14)23-27-22-16)25-9-7-24(8-10-25)18-12-13-3-1-2-4-15(13)20-21-18/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRDUDXTDAZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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